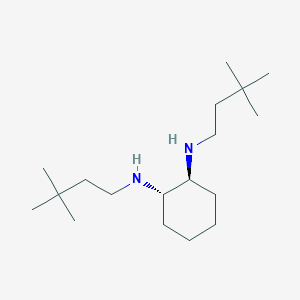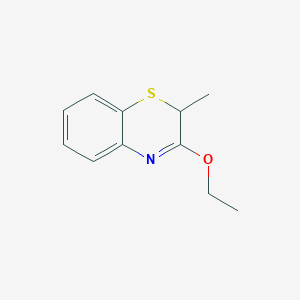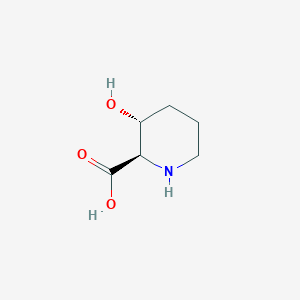![molecular formula C9H10O B067008 Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) CAS No. 172491-36-0](/img/structure/B67008.png)
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Bornyl enol ether and has been synthesized using various methods.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI).
Wirkmechanismus
The mechanism of action of Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. This compound also inhibits the activity of lipoxygenase (LOX), which is an enzyme responsible for the production of leukotrienes. These actions result in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the level of reactive oxygen species (ROS) and increase the level of glutathione (GSH), which is an antioxidant. These effects result in the reduction of oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. This compound is also stable and has a long shelf life. However, one of the limitations is that it is not readily available commercially. This compound also has low solubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research of Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI). One of the future directions is to investigate the potential use of this compound in the treatment of neurodegenerative diseases. Another future direction is to study the mechanism of action of this compound in more detail. This will help to identify potential targets for drug development. Additionally, future studies can investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) is a chemical compound that has potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. This compound has also been found to have potential anticancer activity and potential use in the treatment of neurodegenerative diseases. While there are advantages and limitations for lab experiments, the future directions for research of this compound are promising. Further research can lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) can be synthesized using various methods. One of the most common methods is the reaction of bornyl chloride with sodium ethoxide followed by the addition of acetylene. This method yields a high purity of Bornyl enol ether. Another method involves the reaction of bornyl chloride with sodium ethoxide followed by the addition of propargyl alcohol. This method yields a high yield of Bornyl enol ether.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. This compound has also been found to have potential anticancer activity. Studies have shown that Bornyl enol ether inhibits the growth of cancer cells and induces apoptosis. This compound has also been found to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
172491-36-0 |
|---|---|
Produktname |
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) |
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
(1S,3R,5S)-1-ethynyl-2-methylidenebicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C9H10O/c1-3-9-5-7(9)4-8(10)6(9)2/h1,7-8,10H,2,4-5H2/t7-,8-,9-/m1/s1 |
InChI-Schlüssel |
XAPIKTBBLHSLJU-IWSPIJDZSA-N |
Isomerische SMILES |
C=C1[C@@H](C[C@H]2[C@@]1(C2)C#C)O |
SMILES |
C=C1C(CC2C1(C2)C#C)O |
Kanonische SMILES |
C=C1C(CC2C1(C2)C#C)O |
Synonyme |
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)






![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)

![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)